molecular formula C12H11N3O4S B11299823 Methyl 5-[(4-methoxybenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate

Methyl 5-[(4-methoxybenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate

Cat. No.: B11299823
M. Wt: 293.30 g/mol
InChI Key: NRWLXGGFDOFTTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-[(4-methoxybenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[(4-methoxybenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate typically involves the reaction of 4-methoxybenzoyl chloride with 5-amino-1,2,3-thiadiazole-4-carboxylic acid methyl ester. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as dichloromethane, for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(4-methoxybenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halides or amines in the presence of a suitable catalyst or under reflux conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

Methyl 5-[(4-methoxybenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 5-[(4-methoxybenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, the compound may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(4-methoxybenzoyl)amino]benzoate
  • 5-{[(4-methoxybenzoyl)amino]methyl}-2-furoic acid
  • 2-[(4-methoxybenzoyl)amino]-3-(3-nitrophenyl)acrylate

Uniqueness

Methyl 5-[(4-methoxybenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties compared to other similar compounds

Biological Activity

Methyl 5-[(4-methoxybenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate is a synthetic compound that belongs to the class of thiadiazoles, which are known for their diverse biological activities. This compound is characterized by a unique structural configuration that enhances its potential pharmacological effects. The following sections will explore its biological activity, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C12H11N3O4S, with a molecular weight of approximately 293.30 g/mol. The compound features a methyl ester at the carboxylic acid position and a para-methoxybenzoyl group attached via an amino linkage. The presence of the thiadiazole ring contributes significantly to its reactivity and interaction with various biological targets.

Biological Activities

This compound exhibits several biological activities, including:

  • Antimicrobial Activity : Thiadiazoles have been reported to possess antimicrobial properties against various bacterial and fungal strains. The specific compound's structure may enhance its efficacy compared to other derivatives.
  • Antitumor Activity : Research indicates that thiadiazole derivatives can exhibit cytotoxic effects on cancer cell lines. The structure-activity relationship (SAR) suggests that modifications in the thiadiazole ring can influence antitumor potency .
  • Anti-inflammatory Effects : Compounds containing the thiadiazole moiety have shown potential in reducing inflammation through various biochemical pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may interact with key enzymes involved in metabolic pathways, thereby inhibiting their activity.
  • Receptor Binding : Its structural features allow it to bind effectively to specific receptors, influencing cellular signaling pathways.
  • Reactive Oxygen Species (ROS) Modulation : Some thiadiazoles have been shown to modulate oxidative stress within cells, which can lead to apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have investigated the biological activities of thiadiazole derivatives:

  • A study highlighted the antimicrobial properties of various thiadiazole compounds against Bacillus anthracis and Bacillus cereus, demonstrating significant activity with certain substitutions on the thiadiazole ring .
  • Another research effort focused on the antitumor effects of a series of thiadiazole derivatives. Compounds were tested for their ability to inhibit cell proliferation in multiple cancer cell lines, revealing promising results that correlated with specific structural features .

Comparative Analysis Table

Compound NameStructureBiological Activity
Methyl 5-amino-1,2,3-thiadiazole-4-carboxylateStructureAntimicrobial
Methyl 5-(2-methoxybenzylidene)-1,3,4-thiadiazoleStructureAntitumor
N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)-N'-(p-chlorobenzoyl)ureaStructureAntifungal

Properties

Molecular Formula

C12H11N3O4S

Molecular Weight

293.30 g/mol

IUPAC Name

methyl 5-[(4-methoxybenzoyl)amino]thiadiazole-4-carboxylate

InChI

InChI=1S/C12H11N3O4S/c1-18-8-5-3-7(4-6-8)10(16)13-11-9(12(17)19-2)14-15-20-11/h3-6H,1-2H3,(H,13,16)

InChI Key

NRWLXGGFDOFTTR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(N=NS2)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.